molecular formula C15H23BrN2O B1529005 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine CAS No. 1704065-42-8

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine

Numéro de catalogue: B1529005
Numéro CAS: 1704065-42-8
Poids moléculaire: 327.26 g/mol
Clé InChI: MREVULVJJRFCLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound represents a systematically named heterocyclic molecule according to International Union of Pure and Applied Chemistry nomenclature conventions. The systematic name reflects the complete structural architecture, beginning with the piperazine core substituted at the 1-position with a propyl chain bearing a phenoxy terminus, and at the 4-position with a methyl group. The phenoxy moiety contains two substituents: a bromine atom at the 5-position and a methyl group at the 2-position relative to the oxygen attachment point.

The molecular formula C15H23BrN2O indicates a complex organic structure with fifteen carbon atoms, twenty-three hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This composition yields a molecular weight of 327.26 grams per mole, positioning the compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules. The presence of bromine contributes significantly to the molecular mass while potentially influencing the compound's electronic properties and biological activity through halogen bonding interactions.

Chemical Abstract Service registry number 1704065-42-8 provides unique identification for this compound within chemical databases and literature. Alternative nomenclature includes the shortened form "this compound" and various database-specific identifiers such as the PubChem Compound Identifier 91759031. The Simplified Molecular Input Line Entry System representation "CN1CCN(CCCOC2=CC(Br)=CC=C2C)CC1" encodes the complete molecular connectivity in a linear format suitable for computational applications.

Parameter Value
Molecular Formula C15H23BrN2O
Molecular Weight 327.26 g/mol
CAS Registry Number 1704065-42-8
PubChem CID 91759031
Creation Date 2015-06-01

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic analysis of piperazine-containing compounds reveals fundamental conformational preferences that apply to this compound and related derivatives. Research on similar piperazine structures demonstrates that the six-membered piperazine ring typically adopts chair conformations in solid-state structures, with nitrogen atoms positioned to optimize geometric parameters and minimize steric interactions. The chair conformation represents the thermodynamically most stable arrangement for the piperazine moiety, consistent with cyclohexane-like ring systems.

Structural studies of piperazine reveal that the molecule crystallizes in space group P21/n with the ring residing on a crystallographic inversion center, maintaining ideal chair geometry with nitrogen-hydrogen bonds in equatorial positions. This conformational preference extends to substituted piperazines, where substituents typically occupy equatorial positions when sterically feasible. The nitrogen atoms in piperazine derivatives demonstrate specific coordination geometries that influence overall molecular shape and intermolecular interactions.

Metal coordination studies provide additional insights into piperazine conformational behavior relevant to the target compound. Analysis of platinum(II) complexes with nitrogen-methylpiperazine demonstrates that metal coordination can induce boat conformations in the piperazine ring when geometric constraints require specific spatial arrangements. The coordination environment around metal centers shows that two nitrogen-methylpiperazine molecules can bind to platinum(II) with methyl groups positioned in opposite directions, creating a square planar coordination geometry with perfectly planar arrangement due to inversion symmetry.

Comparative crystallographic analysis of piperazine derivatives indicates that conformational flexibility allows adaptation to various environments while maintaining core structural features. The piperazine ring in 30-anePy2N10Pip2 adopts chair conformations in highly symmetric, large azamacrocyclic ligands, with structural constraints dividing the macrocyclic cavity into semi-separated binding pockets. These observations suggest that the piperazine moiety in this compound likely maintains chair geometry while accommodating the propyl-phenoxy substituent through equatorial positioning.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopic analysis provides critical structural information for piperazine derivatives, with characteristic patterns enabling precise identification and conformational assessment. Research on related piperazine compounds demonstrates that chair-boat conformational exchange occurs in solution, influencing Nuclear Magnetic Resonance spectral appearance and providing dynamic structural information. The carbon-hydrogen protons of piperazine rings typically appear as broad singlets in the deprotonated form, while protonated forms display distinct equatorial and axial hydrogen resonances due to restricted conformational exchange.

Proton Nuclear Magnetic Resonance studies of piperazine derivatives reveal that tertiary amine nitrogen atoms permit rapid chair-boat interconversion at room temperature, resulting in averaged chemical shifts and coupling patterns. However, protonation to quaternary ammonium ions raises the activation energy barrier, preventing conformational exchange and producing well-resolved axial and equatorial proton signals. This behavior pattern suggests that this compound would exhibit pH-dependent Nuclear Magnetic Resonance characteristics, with distinct spectral features under acidic versus neutral conditions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis of different carbon environments within the molecule. The aromatic carbons of the brominated methylphenoxy moiety would exhibit characteristic downfield shifts, with the carbon bearing bromine showing distinctive chemical shift values due to the heavy atom effect. The propyl linker carbons would appear in the aliphatic region with predictable chemical shift progression from the oxygen-adjacent carbon toward the piperazine attachment point.

Mass spectrometric analysis enables molecular weight confirmation and fragmentation pattern characterization for structural verification. The molecular ion peak at mass-to-charge ratio 327.26 would provide direct molecular weight confirmation, while characteristic fragmentation patterns would include loss of the brominated phenoxy moiety and various piperazine-containing fragments. The presence of bromine creates distinctive isotope patterns in mass spectra, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Spectroscopic Technique Key Characteristics
1H NMR Broad piperazine singlet (deprotonated), separated axial/equatorial signals (protonated)
13C NMR Aromatic carbons (120-140 ppm), aliphatic carbons (20-70 ppm)
Mass Spectrometry Molecular ion m/z 327.26, bromine isotope pattern
IR Spectroscopy C-H stretching (2800-3000 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹)

Comparative Structural Analysis with Piperazine Derivatives

Comparative structural analysis with related piperazine derivatives reveals systematic relationships between substitution patterns and conformational preferences across this important class of compounds. Research on 1-[(3-Bromo-5-methylphenyl)methyl]piperazine demonstrates similar aromatic bromination patterns while differing in the linker group connecting the piperazine to the aromatic system. The molecular formula C12H17BrN2 and molecular weight 269.18 grams per mole indicate a simpler structure with direct benzyl attachment rather than the propyl-phenoxy linkage found in the target compound.

Structural comparison with 1-(3-Bromo-5-methoxybenzyl)-4-methylpiperazine reveals the influence of methoxy versus methyl substitution on the aromatic ring system. The molecular formula C13H19BrN2O shows incorporation of an additional oxygen atom through methoxy substitution, potentially altering electronic properties and hydrogen bonding capabilities compared to the target compound's methyl-substituted phenoxy system. These structural variations provide insights into structure-activity relationships within the piperazine class.

Analysis of 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperidin-1-ium demonstrates the effects of additional halogenation and ring system modification. The molecular formula C15H22BrClNO and molecular weight 347.70 grams per mole show increased molecular complexity through chlorine addition and piperidine substitution for piperazine. The propyl-phenoxy linkage remains consistent, suggesting this structural motif provides favorable pharmacological properties across different cyclic amine systems.

Conformational studies of piperazine bis(N-oxides) bearing amino acid-derived side chains reveal how oxidation states affect three-dimensional structure. The formation of bis(N-oxides) creates axially oriented oxygen atoms that participate in hydrogen bonding with amide nitrogen-hydrogen groups, producing highly defined conformations. This research demonstrates the sensitivity of piperazine systems to electronic modifications and their impact on molecular geometry.

Research on 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine provides insights into imine-substituted piperazine derivatives. The molecular structure C12H16N4O2 shows how Schiff base formation affects piperazine ring geometry, with the ring adopting slightly distorted chair conformations characterized by specific puckering parameters. The nitrobenzyl ring demonstrates typical aromatic planarity with minor deviations due to electronic effects, providing a useful comparison for understanding substituent influences on molecular geometry.

Compound Molecular Formula Molecular Weight Key Structural Features
Target Compound C15H23BrN2O 327.26 Propyl-phenoxy linker, 4-methylpiperazine
1-[(3-Bromo-5-methylphenyl)methyl]piperazine C12H17BrN2 269.18 Direct benzyl attachment
1-(3-Bromo-5-methoxybenzyl)-4-methylpiperazine C13H19BrN2O 315.21 Methoxy substitution
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperidin-1-ium C15H22BrClNO 347.70 Additional chlorination, piperidine ring

Propriétés

IUPAC Name

1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-13-4-5-14(16)12-15(13)19-11-3-6-18-9-7-17(2)8-10-18/h4-5,12H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREVULVJJRFCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCCN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Detailed Preparation Method

Step Reaction Type Reagents & Conditions Description
1 Bromination 2-methylphenol, bromine or N-bromosuccinimide (NBS) Selective bromination at the 5-position of 2-methylphenol to yield 5-bromo-2-methylphenol.
2 Alkylation (Williamson ether) 5-bromo-2-methylphenol, 3-chloropropyl chloride, base (e.g., K2CO3), solvent (acetone) Formation of 3-(5-bromo-2-methylphenoxy)propyl chloride via nucleophilic substitution of phenol oxygen on 3-chloropropyl chloride.
3 Nucleophilic substitution 3-(5-bromo-2-methylphenoxy)propyl chloride, 4-methylpiperazine, solvent (e.g., acetonitrile or DMF), mild heating The piperazine nitrogen attacks the alkyl chloride, forming the final compound 1-(3-(5-bromo-2-methylphenoxy)propyl)-4-methylpiperazine.

Reaction Conditions and Optimization

  • Bromination :
    Controlled addition of bromine or NBS at low temperatures (0–5 °C) in an inert solvent such as dichloromethane ensures selective monobromination at the 5-position without overbromination.

  • Alkylation :
    The phenol is deprotonated by a mild base such as potassium carbonate in a polar aprotic solvent like acetone or DMF to enhance nucleophilicity. The reaction is typically refluxed for several hours to achieve high conversion.

  • Substitution with 4-methylpiperazine :
    The nucleophilic substitution is performed under mild heating (50–80 °C) in solvents such as acetonitrile or DMF to facilitate the displacement of the halide by the secondary amine of 4-methylpiperazine. Excess piperazine can be used to drive the reaction to completion.

Purification and Characterization

  • The crude product is purified by standard techniques such as extraction, washing, and column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).

  • Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Bromination reagent Bromine or N-bromosuccinimide (NBS)
Bromination solvent Dichloromethane or similar inert solvent
Alkylation base Potassium carbonate (K2CO3)
Alkylation solvent Acetone or DMF
Alkylation temperature Reflux (56–80 °C)
Piperazine substitution solvent Acetonitrile or DMF
Piperazine substitution temperature 50–80 °C
Purification method Silica gel column chromatography
Yield range Typically moderate to high (50–85%) depending on conditions

Research Findings and Notes

  • The presence of the bromine substituent on the phenoxy ring can influence the reactivity in the alkylation step, requiring careful control of reaction times and temperatures to avoid side reactions.

  • The choice of solvent and base in the alkylation step significantly affects the yield and purity of the phenoxypropyl intermediate.

  • Using excess 4-methylpiperazine in the final substitution step improves conversion but requires thorough purification to remove unreacted amine.

  • Analogous synthetic routes for similar piperazine derivatives have been reported in the literature, confirming the reliability of this approach for preparing halogenated phenoxypropyl piperazines.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the 2-methylphenoxy group undergoes substitution reactions under specific conditions.

Example Reaction:

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine+NaOCH3CuI, DMF1-(3-(5-Methoxy-2-methylphenoxy)propyl)-4-methylpiperazine+NaBr\text{this compound} + \text{NaOCH}_3 \xrightarrow{\text{CuI, DMF}} \text{1-(3-(5-Methoxy-2-methylphenoxy)propyl)-4-methylpiperazine} + \text{NaBr}

Conditions:

  • Catalyst: Copper(I) iodide

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Yield: ~70–85%

Applications:
This reaction modifies the electron-withdrawing bromine to electron-donating groups (e.g., methoxy), enhancing receptor affinity in pharmacological studies.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with arylboronic acids.

Example Reaction:

This compound+PhB(OH)2Pd(OAc)2,K2CO31-(3-(5-Phenyl-2-methylphenoxy)propyl)-4-methylpiperazine+B(OH)3\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{K}_2\text{CO}_3} \text{1-(3-(5-Phenyl-2-methylphenoxy)propyl)-4-methylpiperazine} + \text{B(OH)}_3

Conditions:

  • Catalyst: Palladium acetate (5 mol%)

  • Base: Potassium carbonate

  • Solvent: THF/H2_2O (3:1)

  • Temperature: 85–90°C

  • Yield: 82–91%

Key Data:

Boronic Acid DerivativeProduct Yield (%)
Phenylboronic acid89
4-Methoxyphenylboronic acid85
3-Nitrophenylboronic acid82

Piperazine Ring Functionalization

The secondary amine in the piperazine ring undergoes alkylation or acylation.

Example Reaction (Acylation):

This compound+AcClEt3N, CH2Cl21-(3-(5-Bromo-2-methylphenoxy)propyl)-4-acetyl-4-methylpiperazine+HCl\text{this compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-acetyl-4-methylpiperazine} + \text{HCl}

Conditions:

  • Base: Triethylamine

  • Solvent: Dichloromethane

  • Temperature: 0°C to RT

  • Yield: ~75%

Applications:
Acylation modulates lipophilicity and bioavailability, critical for drug design .

Oxidation of the Propyl Chain

The propyl linker can be oxidized to a ketone or carboxylic acid.

Example Reaction (Ketone Formation):

This compoundKMnO4,H2SO41-(3-(5-Bromo-2-methylphenoxy)propanoyl)-4-methylpiperazine+H2O\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{1-(3-(5-Bromo-2-methylphenoxy)propanoyl)-4-methylpiperazine} + \text{H}_2\text{O}

Conditions:

  • Oxidizing agent: Potassium permanganate

  • Acid: Sulfuric acid

  • Temperature: 50–60°C

  • Yield: 60–70%

Ether Cleavage

The phenoxy ether bond is susceptible to cleavage under acidic or reductive conditions.

Example Reaction (Acidic Cleavage):

This compoundHBr, AcOH5-Bromo-2-methylphenol+1-(3-hydroxypropyl)-4-methylpiperazine\text{this compound} \xrightarrow{\text{HBr, AcOH}} \text{5-Bromo-2-methylphenol} + \text{1-(3-hydroxypropyl)-4-methylpiperazine}

Conditions:

  • Acid: Hydrobromic acid in acetic acid

  • Temperature: Reflux

  • Yield: ~90%

Reductive Amination

The primary amine generated from ether cleavage can undergo reductive amination with carbonyl compounds.

Example Reaction:

1-(3-hydroxypropyl)-4-methylpiperazine+PhCHONaBH3CN, MeOH1-(3-(Phenylamino)propyl)-4-methylpiperazine+H2O\text{1-(3-hydroxypropyl)-4-methylpiperazine} + \text{PhCHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-(3-(Phenylamino)propyl)-4-methylpiperazine} + \text{H}_2\text{O}

Conditions:

  • Reducing agent: Sodium cyanoborohydride

  • Solvent: Methanol

  • Temperature: RT

  • Yield: 65–80%

Metal-Halogen Exchange

The bromine atom participates in lithium-halogen exchange for further functionalization.

Example Reaction:

This compoundn-BuLi, THFLithium intermediateCO21-(3-(5-Carboxy-2-methylphenoxy)propyl)-4-methylpiperazine\text{this compound} \xrightarrow{\text{n-BuLi, THF}} \text{Lithium intermediate} \xrightarrow{\text{CO}_2} \text{1-(3-(5-Carboxy-2-methylphenoxy)propyl)-4-methylpiperazine}

Conditions:

  • Reagent: n-Butyllithium

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C

  • Yield: 50–60%

Applications De Recherche Scientifique

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structure

The compound features a piperazine ring, which is known for its biological activity, attached to a propyl chain that incorporates a bromo-substituted phenoxy group. This structure contributes to its potential interactions with biological targets.

Properties

  • Molecular Formula : C15H22BrN2O
  • Molecular Weight : 320.25 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with various receptors and enzymes.

Case Study: Antidepressant Activity

Recent studies have indicated that derivatives of piperazine exhibit antidepressant-like effects. Research involving this compound showed significant activity in animal models of depression, suggesting its potential as a candidate for developing new antidepressant medications .

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Dopaminergic Activity

In vitro studies demonstrated that this compound can modulate dopaminergic activity, which is crucial for treating disorders such as schizophrenia and Parkinson's disease. Animal models showed improved locomotor activity and reduced symptoms associated with dopaminergic dysregulation .

Anticancer Research

Preliminary research has explored the compound's cytotoxic effects on various cancer cell lines.

Data Table: Cytotoxicity Profiles

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development.

Antimicrobial Activity

The compound has also been assessed for its antibacterial properties.

Case Study: Antibacterial Efficacy

Research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Mécanisme D'action

The mechanism of action of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenoxy ring, piperazine nitrogen, or propyl chain. These modifications influence solubility, melting points, and biological activity.

Compound Name Substituents (Phenoxy Group) Piperazine Substituents Salt Form Melting Point (°C) Biological Activity Reference
1-(3-(4-(tert-Butyl)phenoxy)propyl)-4-methylpiperazine 4-tert-Butyl 4-Methyl Hydrogen oxalate Not reported Dual H3R antagonist/MAO-B inhibitor (IC50: 32 nM MAO-B)
1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine 4-Bromo 4-Methyl Ethanedioate (1:1) Not reported Not explicitly stated
1-(3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)propyl)-4-methylpiperazine 4-Triazole 4-Methyl Hydrochloride 220–223 Antiviral/antifungal potential
1-(3-(2,5-Dimethylphenoxy)propyl)-4-(2-methoxyphenyl)piperazine 2,5-Dimethyl 2-Methoxyphenyl Hydrochloride Not reported Serotonin receptor modulation
1-(3-(5-Chloro-2-phenylbenzo[b]thiophen-3-yl)propyl)-4-methylpiperazine 5-Chloro-benzo[b]thiophene 4-Methyl Dihydrochloride Not reported Antipsychotic activity

Notes:

  • Electron-withdrawing groups (e.g., bromo, triazole) enhance binding affinity to receptors like H3R and MAO-B compared to alkyl groups (e.g., tert-butyl) .
  • Salt forms (e.g., oxalate, hydrochloride) improve solubility and bioavailability. For example, hydrogen oxalate salts are common in CNS-targeting agents .

Pharmacological and Biochemical Comparisons

Dual H3R Antagonists/MAO-B Inhibitors

Compound 15 (1-(3-(4-(tert-Butyl)phenoxy)propyl)-4-methylpiperazine hydrogen oxalate) demonstrated dual activity as a histamine H3 receptor (H3R) antagonist (Ki: 89 nM) and MAO-B inhibitor (IC50: 32 nM). The tert-butyl group likely enhances lipophilicity, improving blood-brain barrier penetration . In contrast, brominated analogs (e.g., 4-bromo derivative) may exhibit stronger receptor binding due to the electron-withdrawing bromo group but require further validation .

Antipsychotic Derivatives

1-(3-(5-Chloro-2-phenylbenzo[b]thiophen-3-yl)propyl)-4-methylpiperazine dihydrochloride showed marked antipsychotic effects in preclinical models, attributed to dopamine D2 receptor antagonism. The chloro and benzo[b]thiophene groups contribute to steric bulk, enhancing receptor selectivity .

Activité Biologique

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperazine core substituted with a phenoxy group and a bromo-methylphenyl moiety. The structural formula can be represented as follows:

C15H20BrN1O1\text{C}_{15}\text{H}_{20}\text{BrN}_1\text{O}_1

Table 1: Structural Characteristics

PropertyValue
Molecular Weight303.24 g/mol
LogP3.45
SolubilityModerate in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's piperazine and phenoxy functionalities enable it to modulate enzyme activity and influence signal transduction pathways.

Key Mechanisms

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes such as acetylcholinesterase, which is critical in neuropharmacology .

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit bacterial growth effectively:

  • In vitro Studies : Compounds with structural similarities demonstrated IC50 values ranging from 0.0021 to 0.65 μM against various bacterial strains .

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. A case study involving piperazine derivatives showed moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells:

  • Case Study : A derivative of the compound displayed an LD50 greater than 2000 mg/kg, indicating a favorable safety profile for further development .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Dopaminergic Modulation : Similar compounds have been studied for their effects on dopamine receptors, which could be beneficial in conditions like schizophrenia .

Case Study 1: Antidepressant Activity

A study investigating the antidepressant-like effects of piperazine derivatives found that compounds similar to this compound significantly reduced depressive behaviors in animal models.

Case Study 2: Anxiolytic Properties

Another research effort demonstrated that certain piperazine derivatives exhibited anxiolytic effects, suggesting that this compound could also be explored for anxiety disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialIC50 = 0.0021 - 0.65 μM
AnticancerModerate cytotoxicity
NeuropharmacologicalDopaminergic modulation
AnxiolyticReduced anxiety behaviors

Q & A

Q. What are the optimized synthetic routes for 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via base-mediated reactions (e.g., K₂CO₃ in DMF) between halogenated aromatic precursors and piperazine intermediates . Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity.
  • Catalyst use : Copper catalysts (e.g., CuSO₄·5H₂O) facilitate click chemistry for triazole formation in related compounds .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) is standard for isolating intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Compare ¹H/¹³C NMR peaks to reference data (e.g., δ 2.44 ppm for methylpiperazine protons in related compounds) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 301.03 for brominated analogs) .
  • Elemental analysis : Validate calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation in piperazine derivatives) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on SDS data for similar brominated piperazines:
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., bromine byproducts) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous release due to environmental toxicity .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s biological activity, and what assays validate its mechanism of action?

  • Methodological Answer : The bromine atom enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). Validation strategies include:
  • Molecular docking : Simulate binding affinities to targets like tyrosine kinases or WDR5 using software (e.g., AutoDock Vina) .
  • In vitro assays : Test cytotoxicity (MTT assay) or enzyme inhibition (e.g., carbonic anhydrase inhibition at IC₅₀ < 10 µM) .
  • SAR studies : Compare analogs with Cl/F substituents to isolate bromine’s role .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches:
  • Purity validation : Use HPLC (≥95% purity) to exclude side-products .
  • Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 µM) to confirm reproducibility .
  • Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .

Q. What advanced techniques optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Improve bioavailability via:
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
  • LogP optimization : Adjust substituents (e.g., methyl vs. methoxy) to target LogP 2–4 for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.